molecular formula C9H9FO3 B2494890 Benzeneacetic acid, 2-fluoro-alpha-methoxy- CAS No. 103441-02-7

Benzeneacetic acid, 2-fluoro-alpha-methoxy-

Cat. No. B2494890
CAS RN: 103441-02-7
M. Wt: 184.166
InChI Key: VEMIKFLPRKIXGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzeneacetic acid, 2-fluoro-alpha-methoxy-, involves complex organic reactions, incorporating fluorination and methoxylation steps to introduce the respective functional groups into the benzeneacetic acid backbone. A notable method includes the cross-coupling reaction, which has been widely applied in the synthesis of various organofluorine compounds, demonstrating efficiency and specificity in introducing fluorine atoms into organic molecules (Qiu et al., 2009). Although this specific synthesis focuses on 2-fluoro-4-bromobiphenyl, the underlying principles and methodologies can be adapted for the synthesis of benzeneacetic acid, 2-fluoro-alpha-methoxy-.

Molecular Structure Analysis

The molecular structure of benzeneacetic acid, 2-fluoro-alpha-methoxy-, is characterized by the presence of a benzene ring, which is a stable planar ring of six carbon atoms resonantly bonded with alternating single and double bonds. This ring forms the scaffold for the attachment of the fluoro and methoxy groups, which significantly influence the compound's chemical behavior and reactivity. The fluoro group, being highly electronegative, affects the electron density distribution within the molecule, while the methoxy group contributes to the steric and electronic effects, influencing the molecule's overall reactivity and properties.

Chemical Reactions and Properties

Benzeneacetic acid, 2-fluoro-alpha-methoxy-, participates in various chemical reactions, showcasing its reactivity and versatility. The presence of the fluorine atom introduces unique reactivity patterns, particularly in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles (Pietra & Vitali, 1972). Moreover, the methoxy group can influence the reactivity of the compound towards electrophilic aromatic substitution, where the electron-donating effect of the methoxy group enhances the reactivity of the benzene ring towards electrophiles.

properties

IUPAC Name

2-(2-fluorophenyl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMIKFLPRKIXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103441-02-7
Record name 2-(2-fluorophenyl)-2-methoxyacetic acid
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